DTI 0009
Description
Contextualization within the Landscape of Adenosine (B11128) Receptor Agonist Research
The study of adenosine receptor agonists is a significant field in pharmacology, driven by the diverse physiological roles of endogenous adenosine. Adenosine modulates numerous functions by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A1 receptor, in particular, is highly expressed in the heart, brain, and adipose tissue. Its activation leads to effects such as slowing of the heart rate, neuroprotection, and inhibition of lipolysis.
The development of agonists that selectively target the A1 receptor has been a major goal for researchers. The primary challenge lies in achieving tissue-specific effects while avoiding the widespread actions that can result from activating A1 receptors throughout the body. nih.gov A significant hurdle has been the potential for cardiovascular side effects, such as profound bradycardia (an abnormally slow heart rate) and atrioventricular block, which can occur with full A1 receptor activation. biorxiv.orgscispace.com Furthermore, prolonged stimulation of A1 receptors by full agonists can lead to receptor desensitization, a process where the receptor becomes less responsive, potentially diminishing the therapeutic effect over time. nih.gov These challenges have guided research towards creating highly selective compounds that could offer a better therapeutic window.
Historical Development and Initial Therapeutic Focus of Selodenoson
Selodenoson, also known by the developmental codes DTI-0009 and RG14202, emerged from intensive research efforts by pharmaceutical companies to develop potent and selective A1 adenosine receptor (A1AR) agonists. nih.govbioworld.com It was identified as a clinical candidate with a primary therapeutic focus on the management of cardiac arrhythmias, specifically for controlling the heart rate in patients with atrial fibrillation. bioworld.combiorxiv.org
The development of Selodenoson was pursued by companies including Aderis Pharmaceuticals and Fujisawa. bioworld.com The compound progressed into clinical trials, with an intravenous formulation entering Phase II studies for acute rate control and an oral formulation being evaluated in Phase I for chronic management of atrial fibrillation. bioworld.com Clinical data presented in 2002 indicated that intravenous Selodenoson produced rapid, dose-dependent negative dromotropic effects (a slowing of conduction in the atrioventricular node), which is a desired therapeutic action for rate control in atrial fibrillation. bioworld.com Alongside other A1 agonists like Tecadenoson, Selodenoson was part of a wave of compounds designed to offer a more targeted approach than the non-selective agonist adenosine. nih.gov However, a clinical trial for Selodenoson in atrial fibrillation was eventually discontinued. researchgate.net
Classification of Selodenoson as a Selective Adenosine A1 Receptor Agonist
Selodenoson is classified as a selective adenosine A1 receptor agonist. bioworld.com This selectivity is a crucial pharmacological feature, as the various adenosine receptor subtypes mediate different, and sometimes opposing, physiological effects. For instance, while A1 receptor activation slows the heart rate, activation of the A2A receptor is involved in vasodilation. nih.gov Therefore, an agonist that preferentially binds to and activates the A1 receptor is expected to produce A1-mediated effects with minimal activity at other receptor subtypes.
The degree of selectivity is quantified by comparing the binding affinity of the compound for the A1 receptor versus the A2A, A2B, and A3 receptors. This is typically expressed using the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. While Selodenoson is known to be a selective A1 agonist, specific quantitative Ki values for its binding affinity across all four human adenosine receptor subtypes are not consistently available in published scientific literature. nih.gov
To provide context, the table below presents the binding affinity data for other well-characterized selective adenosine A1 receptor agonists.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
|---|---|---|---|---|
| Selodenoson (DTI-0009) | Data Not Available nih.gov | Data Not Available nih.gov | Data Not Available nih.gov | Data Not Available nih.gov |
| Tecadenoson | 6.5 (pig) nih.gov | 2315 (human) nih.gov | Data Not Available nih.gov | Data Not Available nih.gov |
| CVT-3619 | 55 (human) nih.gov | >11,000 nih.gov | >55,000 nih.gov | >1,100 nih.gov |
| GR79236 | 3.1 (rat) nih.gov | 1300 (human) nih.gov | Data Not Available nih.gov | Data Not Available nih.gov |
This classification underscores the strategic approach in its design, aiming to harness the therapeutic benefits of A1 receptor activation for conditions like atrial fibrillation while mitigating the side effects associated with less selective adenosine agonists. nih.govbioworld.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O4/c1-2-18-16(26)13-11(24)12(25)17(27-13)23-8-21-10-14(19-7-20-15(10)23)22-9-5-3-4-6-9/h7-9,11-13,17,24-25H,2-6H2,1H3,(H,18,26)(H,19,20,22)/t11-,12+,13-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVQGVCXFNYGFP-PFHKOEEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NC4CCCC4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NC4CCCC4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00149201 | |
| Record name | Selodenoson | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00149201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110299-05-3 | |
| Record name | Selodenoson [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110299053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selodenoson | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16325 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Selodenoson | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00149201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SELODENOSON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/103G5E953K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms and Adenosine A1 Receptor Biology
Mechanisms of Adenosine (B11128) A1 Receptor Desensitization and Tachyphylaxis Induced by Full Agonists
A significant challenge in the development of full A1AR agonists, such as Selodenoson, is the rapid development of tolerance, a phenomenon known as tachyphylaxis, where the effect of the drug diminishes with repeated administration. frontiersin.orgnih.gov This functional tolerance is a direct consequence of molecular desensitization processes that uncouple the receptor from its intracellular signaling pathways. nih.govnih.gov The primary mechanism governing this is homologous desensitization, a multi-step process involving G protein-coupled receptor kinases (GRKs) and β-arrestins. nih.govnih.gov
The Role of G Protein-Coupled Receptor Kinases (GRKs): Following binding of a full agonist like Selodenoson, the A1AR undergoes a conformational change. This activated state not only initiates G protein signaling but also exposes phosphorylation sites on the receptor's intracellular domains. nih.gov These sites are substrates for a family of serine/threonine kinases known as G protein-coupled receptor kinases (GRKs). nih.gov GRKs are recruited to the activated receptor, where they phosphorylate it. nih.gov While several GRK subtypes exist, GRK2 and GRK3 are considered primarily responsible for agonist-dependent receptor phosphorylation. nih.gov Although the phosphorylation of A1AR by GRKs has been a subject of some debate, studies have shown that inhibiting GRK2 activity leads to a decrease in β-arrestin 2 recruitment to the A1AR, confirming the kinase's role in this process. nih.govbiorxiv.org
The Role of β-Arrestins: The phosphorylation of the A1AR by GRKs dramatically increases its affinity for intracellular adaptor proteins called β-arrestins (β-arrestin 1 and β-arrestin 2). nih.gov The binding of β-arrestin to the phosphorylated receptor has two major consequences for desensitization:
G Protein Uncoupling: β-arrestin sterically hinders the interaction between the receptor and its cognate G protein. youtube.com This physical blockage effectively terminates the canonical G protein-dependent signaling cascade, even if the agonist remains bound to the receptor. nih.gov This uncoupling is the core molecular event of desensitization.
Receptor Internalization: β-arrestins act as scaffolds, linking the phosphorylated receptor to components of the endocytic machinery, such as clathrin and the adaptor protein AP2. nih.gov This linkage facilitates the sequestration of the receptor from the cell surface into intracellular vesicles through clathrin-mediated endocytosis. nih.govyoutube.com Removing the receptors from the plasma membrane further diminishes the cell's ability to respond to the agonist. Compared to other adenosine receptor subtypes, the A1AR internalizes relatively slowly. nih.govnih.gov
The functional consequence of this rapid, agonist-driven desensitization is tachyphylaxis. frontiersin.org The rapid phosphorylation and uncoupling mediated by GRKs and β-arrestins mean that subsequent administrations of a full agonist within a short timeframe elicit a progressively weaker response. This has been a well-defined limitation for the clinical application of full A1AR agonists. nih.govnih.gov In contrast, partial agonists are being explored as a strategy to avoid this pronounced desensitization and tachyphylaxis. nih.govfrontiersin.org
Table 1: Key Proteins in A1 Receptor Desensitization
Protein Family/Type Primary Function in Desensitization Adenosine A1 Receptor (A1AR) G Protein-Coupled Receptor (GPCR) Binds to agonist (Selodenoson) and, in its activated state, becomes a substrate for GRKs. G Protein-Coupled Receptor Kinase 2 (GRK2) Serine/Threonine Kinase Phosphorylates the agonist-occupied A1AR, which flags the receptor for β-arrestin binding. β-Arrestin Adaptor/Scaffolding Protein Binds to the phosphorylated A1AR, leading to G protein uncoupling and initiating receptor internalization. Clathrin Cytoskeletal Protein Forms a lattice structure around the receptor-arrestin complex, facilitating the formation of endocytic vesicles for internalization.
Table 2: Comparison of Agonist Types on A1AR Desensitization
Feature Full Agonists (e.g., Selodenoson) Partial Agonists (e.g., Neladenoson) Receptor Activation Induces a maximal conformational change and robust G protein activation. Induces a sub-maximal conformational change and lower level of G protein activation. GRK Phosphorylation Strongly promotes receptor phosphorylation by GRKs. Induces less potent or less extensive receptor phosphorylation. β-Arrestin Recruitment High-efficacy recruitment of β-arrestin. Lower-efficacy recruitment of β-arrestin. Desensitization/Tachyphylaxis High propensity to cause rapid and profound desensitization and tachyphylaxis. [7, 10] Significantly reduced or absent desensitization and tachyphylaxis. [10, 11]
Preclinical Investigations of Selodenoson S Pharmacological Profile
In Vitro Functional Assays and Receptor Occupancy Studies
In vitro functional assays are crucial for characterizing the binding affinity, potency, and selectivity of compounds like Selodenoson at their target receptors. Selodenoson acts as a full agonist at the human adenosine (B11128) A1 receptor. patsnap.comnih.gov
Typical in vitro functional assays employed for A1AR agonists include those that measure the inhibition of forskolin-stimulated cyclic adenosine monophosphate (cAMP) accumulation, as A1ARs are Gαi/o protein-coupled receptors that inhibit adenylate cyclase activity. frontiersin.org Other methods involve assessing β-arrestin 2 recruitment, which is another signaling pathway activated upon agonist binding to G protein-coupled receptors (GPCRs). frontiersin.orgnih.gov Receptor occupancy studies, often performed using radioligand binding assays or flow cytometry, quantify the degree to which a therapeutic agent binds to its target receptor on cell surfaces. acs.orgesmed.orgnih.govfrontiersin.orgfrontiersin.org These studies are vital for establishing target engagement and understanding the relationship between drug concentration and receptor binding. nih.govfrontiersin.org
While specific numerical data (e.g., Ki, EC50 values) for Selodenoson from these in vitro assays are not detailed in the available general summaries, its classification as a "full agonist" indicates that it elicits a maximal response at the A1AR, similar to other potent A1AR agonists characterized by nanomolar potencies in such assays. researchgate.net
In Vivo Pharmacodynamic Studies in Animal Models
Preclinical in vivo pharmacodynamic studies in animal models are essential for evaluating the effects of drug candidates within complex biological systems, providing insights into their efficacy and mechanism of action. nih.govnih.govdrugbank.com Selodenoson has been investigated in various animal models to elucidate its effects on cardiac electrophysiology, myocardial ischemia and reperfusion injury, and metabolic regulation.
Cardiac Electrophysiology Studies
Cardiac electrophysiology studies (EPS) in animal models, such as mice and rats, involve intracardiac catheter recording and stimulation to assess the heart's electrical properties and understand the origins of abnormal rhythms. These studies are critical for evaluating agents that modulate heart rate and conduction.
Heart rate is primarily regulated by the sinoatrial node, the natural pacemaker of the heart, and is modulated by the autonomic nervous system, specifically sympathetic and parasympathetic inputs. acs.org Sympathetic stimulation increases heart rate, while parasympathetic (vagal) stimulation, mediated by acetylcholine, decreases it, largely through effects on the sinoatrial node. acs.org
As an A1AR agonist, Selodenoson is known to slow heart rate. Activation of A1ARs on cardiac cells, particularly in the sinoatrial node, leads to a reduction in heart rate. In preclinical investigations, oral administration of Selodenoson in streptozotocin (B1681764) (STX)-treated rats demonstrated a dose-dependent decrease in heart rate.
The atrioventricular (AV) node is a critical component of the cardiac conduction system, responsible for transmitting electrical impulses from the atria to the ventricles and introducing a physiological delay. Modulation of AV nodal conduction can influence ventricular rate, particularly in conditions like atrial fibrillation. frontiersin.org
Activation of A1ARs can affect AV nodal conduction. Selodenoson, as an A1AR agonist, is expected to modulate AV nodal conduction, contributing to its heart rate-slowing effects. While specific detailed findings for Selodenoson's direct impact on AV nodal conduction parameters (e.g., AH interval prolongation) are not explicitly provided in the available summaries, the general mechanism of A1AR agonists involves slowing AV nodal conduction.
Myocardial Ischemia and Reperfusion Injury Models
Myocardial ischemia-reperfusion injury (IRI) refers to the damage that occurs when blood flow is restored to ischemic myocardial tissue following a period of restricted blood supply. Animal models, typically involving temporary ligation of the left anterior descending (LAD) coronary artery in rodents, are widely used to study IRI and evaluate potential cardioprotective agents. nih.govnih.gov These models allow for the assessment of outcomes such as infarct size, myocardial apoptosis, and cardiac function. nih.gov
Activation of myocardial A1 receptors has been shown to inhibit pathologies associated with ischemia and reperfusion injury, suggesting a cardioprotective role for A1AR agonists. patsnap.comresearchgate.net Adenosine itself is considered critical for protection against inflammation-mediated ischemia-reperfusion injury. While full A1AR agonists like Selodenoson are implicated in these protective and regenerative cardiovascular effects, their full agonism can sometimes be associated with unintended pharmacological effects, such as bradycardia and atrioventricular blocks. patsnap.com Specific detailed research findings for Selodenoson's direct effects on infarct size reduction or functional recovery in myocardial ischemia-reperfusion injury models are not explicitly available in the provided search results.
Studies in Models of Metabolic Regulation (e.g., Non-Esterified Fatty Acid Levels)
Non-esterified fatty acids (NEFA), also known as free fatty acids, are important metabolic fuels, and their elevated plasma concentrations are associated with metabolic disorders such as obesity and type 2 diabetes. A1AR activation has been linked to antilipolytic activity, which can lower intracellular cyclic AMP concentration in adipocytes, a necessary cofactor for lipoprotein lipase, an enzyme involved in triglyceride hydrolysis.
Preclinical studies have demonstrated that Selodenoson influences metabolic parameters. Oral administration of Selodenoson (also referred to as RG14202) in streptozotocin (STX)-treated rats resulted in a dose-dependent decrease in both free fatty acid (FFA) and triglyceride (TG) levels. This finding highlights Selodenoson's potential role in modulating lipid metabolism.
Table 1: Effects of Selodenoson in STX-Treated Rat Model
| Parameter | Effect of Selodenoson (RG14202) in STX-Treated Rats | Reference |
| Free Fatty Acid (FFA) | Decreased (dose-dependent) | |
| Triglyceride (TG) | Decreased (dose-dependent) | |
| Heart Rate | Decreased (dose-dependent) |
Investigations into Neurological Effects (e.g., Sedation, Neuroprotection)
Selodenoson is recognized as a full agonist of the adenosine A1 receptor (A1AR). The A1AR plays a crucial role in the central nervous system (CNS), with agonists of this receptor being of interest for their potential anxiolytic, antinociceptive, antidepressant, and antiseizure properties.
Activation of A1AR under hypoxic conditions has been shown to induce neuroprotection by inhibiting the presynaptic influx of Ca2+, which in turn reduces the release of various neurotransmitters, notably glutamate, dopamine, acetylcholine, and GABA. Furthermore, A1AR activation modulates potassium currents, leading to hyperpolarization of the resting membrane potential through G protein-dependent activation of inwardly rectifying K+ channels (GIRKs), and also inhibits adenylyl cyclase while activating phospholipase C. While specific preclinical data detailing Selodenoson's direct impact on sedation are not prominently reported, the general profile of A1AR agonists suggests a potential for CNS effects. However, the development of certain A1AR agonists, such as NNC-21-0136, specifically for neuroprotection in stroke models, demonstrated minimal hemodynamic effects, indicating a potential for CNS selectivity within the A1AR agonist class.
Comparative Preclinical Evaluation with Other Adenosine Receptor Ligands
Differentiation from Partial A1 Receptor Agonists (e.g., Capadenoson, Neladenoson)
Selodenoson stands apart from compounds like Capadenoson and Neladenoson due to its classification as a full A1AR agonist, whereas Capadenoson and Neladenoson are characterized as partial A1AR agonists. This distinction in agonism translates into notable differences in their preclinical pharmacological profiles.
A significant point of differentiation lies in their effects on heart rate. Preclinical studies with full A1AR agonists, including Selodenoson, have demonstrated a substantial reduction in heart rate, extending to third-degree atrioventricular (AV) block in animal models. In contrast, partial A1AR agonists like Capadenoson exhibited only a slight reduction in heart rate in animal models. This suggests that the degree of A1AR agonism directly influences the chronotropic effects.
Furthermore, the use of partial agonists such as Capadenoson and Neladenoson is often favored in drug development to mitigate issues such as receptor desensitization and tachyphylaxis, which are commonly associated with full agonists like Selodenoson. Partial agonists may also offer a greater degree of tissue selectivity. For instance, Neladenoson demonstrated cardioprotective effects in rodent models while exhibiting fewer central side effects compared to Capadenoson. Neladenoson was also noted for its high selectivity as an A1R agonist, displaying biased, weak agonism at the A2B receptor (A2BR), and a signaling profile at the A1R biased away from Ca2+ influx relative to the cAMP pathway, which is predictive of a reduced likelihood of adenosine-like side effects. Capadenoson's selectivity for adenosine receptors followed a descending order: A1R > A2BR > A2AR >> A3R.
The differential effects on cellular signaling pathways also contribute to their distinct profiles. While Capadenoson was a full agonist for cAMP accumulation at the A2BR, it acted as a weak, partial agonist biased away from calcium mobilization, ERK1/2, and Akt1/2/3 phosphorylation relative to the pan-adenosine receptor agonist NECA.
Comparative Analysis with Non-Selective Adenosine Receptor Agonists
Selodenoson is a selective A1AR agonist, which distinguishes it from non-selective adenosine receptor agonists such as endogenous adenosine and 5'-N-ethylcarboxamidoadenosine (NECA). The development of selective agonists like Selodenoson was driven by the aim to circumvent the broad and often undesirable effects associated with the activation of multiple adenosine receptor subtypes by non-selective compounds.
Non-selective agonists, due to their widespread activation of adenosine receptors (A1, A2A, A2B, and A3) expressed throughout the body, can lead to pleiotropic effects, including significant modulation of heart rate, blood pressure, atrioventricular conduction, and renal function. By contrast, selective A1AR agonists like Selodenoson are designed to target specific receptor subtypes, thereby aiming for a more precise pharmacological action and a reduced incidence of off-target effects.
Clinical Development and Efficacy Assessment of Selodenoson
Early Phase Clinical Trials: Pharmacological Responses in Human Subjects
Early-phase clinical trials, typically Phase I studies, are designed to evaluate the human pharmacology, tolerability, and safety of an investigational medicinal product for the first time in humans. These trials also aim to compare how effects observed in non-clinical studies translate into human subjects. nih.govtracercro.comeuropa.eu For Selodenoson, as a selective adenosine (B11128) A1 full agonist, the early assessments focused on its ability to control heart rate. In a Phase II double-blind, placebo-controlled trial involving 63 patients, Selodenoson demonstrated a consistent pharmacological response: all six administered doses led to a reduction in ventricular rate at 5, 15, and 30 minutes after the infusion commenced. Importantly, these reductions in heart rate were observed without significant changes in systolic or diastolic blood pressure, indicating a targeted pharmacological effect on cardiac function. ncats.iobioworld.com
Phase II Clinical Efficacy Studies in Cardiac Arrhythmias
Selodenoson underwent Phase II clinical efficacy studies to evaluate its potential in managing various cardiac arrhythmias, particularly atrial fibrillation and supraventricular arrhythmias.
A Phase II clinical trial assessing Selodenoson for atrial fibrillation (AF) was successfully completed. nih.govdrugbank.com This particular trial, a 63-patient, double-blind, placebo-controlled study, investigated the drug's effect on ventricular rate. The findings indicated that all six administered doses of Selodenoson produced a statistically and clinically significant decrease in ventricular rate when compared to placebo. bioworld.comoup.com The reduction in heart rate was evident at multiple time points, specifically at 5, 15, and 30 minutes following the infusion. ncats.iobioworld.com Selodenoson was specifically developed to control heart rate in AF patients while aiming to minimize adverse effects on blood pressure or cardiac function. ncats.iobioworld.com At the time, final results were pending from three additional Phase II trials in patients with spontaneous AF and uncontrolled ventricular rates. oup.com
Selodenoson was also investigated in a Phase II clinical trial for the treatment of supraventricular arrhythmias. However, this specific study was discontinued. ncats.io While adenosine A1 agonists, including Selodenoson, were considered for slowing heart rate in paroxysmal supraventricular tachycardia (PSVT) in Phase II and even Phase III for other A1AR agonists like Tecadenoson, specific efficacy data for Selodenoson in PSVT prior to its discontinuation in this indication are not available. researchgate.netresearchgate.netnih.gov
A core aspect of Selodenoson's clinical investigation was its impact on ventricular rate control. In the aforementioned 63-patient Phase II trial for atrial fibrillation, Selodenoson consistently demonstrated its ability to significantly decrease the ventricular rate. bioworld.comoup.com This effect was observed across all tested doses (2, 4, 6, 8, 10, and 12 mcg/kg) and was statistically and clinically significant compared to placebo. bioworld.comoup.com The reduction in heart rate was rapid, occurring within 5 minutes of infusion and sustained through 15 and 30 minutes. ncats.iobioworld.com The development objective for Selodenoson was to achieve effective heart rate control in atrial fibrillation patients while preserving blood pressure stability and myocardial function. ncats.iobioworld.com
Table 1: Impact of Selodenoson on Ventricular Rate in Phase II Atrial Fibrillation Trial
| Dose Range (mcg/kg) | Time After Infusion (minutes) | Effect on Ventricular Rate |
| 2-12 | 5 | Statistically and clinically significant decrease compared to placebo ncats.iobioworld.com |
| 2-12 | 15 | Statistically and clinically significant decrease compared to placebo ncats.iobioworld.com |
| 2-12 | 30 | Statistically and clinically significant decrease compared to placebo ncats.iobioworld.com |
Challenges and Outcomes Leading to Clinical Development Discontinuation
The discontinuation of Selodenoson's development can be understood in the context of the challenges inherent in developing adenosine A1 receptor (A1AR) agonists. The therapeutic window refers to the range of doses that are optimized for therapeutic effects without inducing toxicity. buzzrx.com A narrow therapeutic window implies that a small difference in dose can lead to either a lack of effectiveness or serious adverse effects. buzzrx.com
Computational and Advanced Methodological Approaches in Selodenoson Research
Structural Biology and Molecular Modeling of Selodenoson-Receptor Interactions
Structural biology and molecular modeling are indispensable tools for elucidating the intricate interactions between Selodenoson and its target receptors. These approaches offer atomic-level insights into binding mechanisms and conformational dynamics, which are crucial for rational drug design.
Molecular Docking and Ligand-Binding Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein receptor, thereby estimating the strength of the association or binding affinity. In the context of Selodenoson, docking analyses have been applied to explore its potential interactions. For instance, virtual screening and docking analyses have been employed to identify potential inhibitors for SARS-CoV-2 nonstructural protein 16 (nsp16) 2'-O-ribose methyltransferase, where Selodenoson was among the clinically investigated drugs considered. guidetomalariapharmacology.orgnih.govuni.lu This demonstrates the utility of docking in repurposing existing compounds.
Beyond specific drug-target interactions, molecular docking simulations have been developed to discriminate between agonists, partial agonists, and antagonists of G protein-coupled receptors (GPCRs), including the adenosine (B11128) A1 receptor. This is achieved by integrating GPCR-ligand and Gα-GDP or -GTP binding data into the docking simulation, allowing for predictions based on the Gibbs free energy (ΔG) of the liganded-GPCR/Gα-GDP complex. guidetomalariapharmacology.orginvivochem.cn Such methodologies provide a valuable in silico tool for the initial validation and design of GPCR-interacting ligands. Molecular docking has also been used to predict hypothetical binding modes for A1AR positive allosteric modulators (PAMs). ncats.io
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations extend the insights gained from static docking poses by providing a dynamic view of molecular interactions over time. These simulations allow researchers to observe conformational changes, assess the stability of ligand-receptor complexes, and understand the dynamic behavior of drug-protein systems.
In studies related to SARS-CoV-2, molecular dynamics simulations were performed on various candidate drugs, including Selodenoson (sometimes referred to as Sonedenoson in this context, likely a typographical variation), to calculate structural parameters and understand the dynamic behavior of their complexes with viral proteins like nsp16. guidetomalariapharmacology.orgnih.govnih.gov More broadly, MD simulations are fundamental for studying the conformational dynamics and stability of proteins, which are critical aspects of drug-target engagement. guidetopharmacology.orgdrugbank.com Furthermore, advanced docking techniques, such as ensemble docking, integrate Gaussian accelerated molecular dynamics (GaMD) simulations to generate receptor ensembles, which have been shown to improve the success rate of discovering A1AR positive allosteric modulators by accounting for receptor flexibility. wikipedia.org
Ligand Design and Structure-Activity Relationship (SAR) Studies for Adenosine A1 Receptor Agonists
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how modifications to a chemical structure impact its biological activity. For adenosine A1 receptor agonists like Selodenoson, SAR studies aim to enhance selectivity for the A1R subtype while minimizing off-target effects and avoiding receptor desensitization. nucleos.comncats.iowikipedia.orgnih.gov
Selodenoson itself is a nucleoside derivative, a common scaffold for adenosine receptor agonists. Extensive SAR probing of adenosine derivatives has revealed key structural features influencing A1R selectivity. Modifications at the purine (B94841) C-2 position (e.g., with a chlorine atom) and at the N6 position with cycloalkyl or bicycloalkyl groups have been shown to yield potent and A1R-selective agonists. A notable characteristic of Selodenoson's structure is the presence of an ethylamide substituent on its ribose moiety, which distinguishes it from other classical adenosine agonists that typically feature a 5'-CH2OH group. The ribose C-5' position is known to tolerate certain substitutions, such as the 5'-carboxamido group found in 5'-N-ethylcarboxamidoadenosine (NECA), a potent, albeit less subtype-selective, adenosine receptor agonist. SAR data around other series, such as pyrrolopyrimidine, have also contributed to the understanding of A1R ligand design.
Bioinformatic and Chemoinformatic Analyses in Adenosinergic Drug Discovery
Bioinformatics and cheminformatics play increasingly vital roles in modern drug discovery, offering computational tools and databases for analyzing large datasets and predicting molecular properties. In the context of adenosinergic drug discovery, these fields contribute to target identification, lead optimization, and drug repurposing.
A simple, open-source bioinformatic methodology has been developed for the initial exploration of GPCR ligand properties, including their agonistic or antagonistic nature. This method integrates knowledge of signaling events triggered by receptor activation with docking simulations. Selodenoson has been included in such analyses as an example of an agonist. guidetomalariapharmacology.orginvivochem.cn
Furthermore, bioinformatic and chemoinformatic analyses are integral to drug repurposing strategies, exemplified by efforts to identify existing drugs that could potentially inhibit SARS-CoV-2 proteins. nih.gov These approaches involve systematic searches of drug databases and computational predictions of interactions with target proteins. Beyond specific drug-target interactions, biological network analysis, utilizing algorithms like PANI, is employed for target identification within signaling networks. This is particularly relevant in conditions like atrial fibrillation, where Selodenoson's activity on the A1 receptor plays a role. These computational methods help prioritize potential drug targets and accelerate the drug discovery pipeline by highlighting promising compounds for further experimental validation.
Computational Approaches and Their Applications in Selodenoson Research
| Computational Approach | Key Application in Selodenoson/A1R Research |
| Molecular Docking | Predicting ligand-receptor binding modes, virtual screening for potential inhibitors (e.g., SARS-CoV-2 nsp16), discriminating agonist/antagonist properties. guidetomalariapharmacology.orgnih.govuni.luncats.io |
| Molecular Dynamics (MD) Simulations | Studying conformational dynamics, assessing stability of drug-protein complexes, understanding dynamic behavior, generating receptor ensembles for enhanced docking. guidetomalariapharmacology.orgnih.govguidetopharmacology.orgdrugbank.comwikipedia.org |
| Structure-Activity Relationship (SAR) Studies | Guiding ligand design for A1R selectivity, identifying key structural features for agonistic activity, exploring modifications on purine and ribose moieties. nucleos.com |
| Bioinformatic/Chemoinformatic Analyses | Initial screening of GPCR ligand properties, drug repurposing, biological network analysis for target identification in signaling pathways. guidetomalariapharmacology.orgnih.govinvivochem.cn |
Future Perspectives and Translational Opportunities for Adenosine A1 Receptor Modulation
Re-evaluating Therapeutic Applications for Full A1 Receptor Agonists
Full agonists of the A1 adenosine (B11128) receptor, which elicit a maximal receptor response, have been explored for several therapeutic applications. Intense research efforts led to the discovery of clinical candidates for conditions such as atrial arrhythmias, type 2 diabetes, pain management, and angina. nih.gov One such full agonist is Selodenoson , which was investigated for its ability to slow the heart rate in patients with atrial fibrillation. nih.govdrugbank.com Along with other full agonists like Tecadenoson, Selodenoson represented a direct approach to leveraging the A1AR's cardiac effects. nih.govnih.govnih.gov
However, the clinical development of full A1AR agonists has been challenging. frontiersin.org The primary obstacles stem from the ubiquitous distribution of A1 receptors throughout the body, leading to a range of on-target side effects, including bradycardia and atrioventricular blocks. frontiersin.orgnih.govbenthamdirect.com Furthermore, chronic administration of full agonists can lead to receptor desensitization and a subsequent loss of efficacy, a phenomenon known as tachyphylaxis. nih.govnih.govnih.govfrontiersin.org These challenges contributed to the discontinuation of several full agonist clinical trials. nih.gov
Despite these setbacks, there is a renewed consideration of full agonists for specific, often acute, therapeutic niches. For intravenous antiarrhythmic agents, for instance, a selective therapeutic response may be achievable through carefully controlled dosing regimens. nih.gov Additionally, for acute conditions such as stroke, the benefits of potent A1AR activation might outweigh the risks of short-term side effects. nih.gov
| Compound | Therapeutic Target | Reference |
|---|---|---|
| Selodenoson | Atrial Arrhythmias | nih.govdrugbank.com |
| Tecadenoson | Atrial Arrhythmias / Supraventricular Tachycardia | nih.govnih.gov |
| GR79236 | Type 2 Diabetes | nih.gov |
| GW493838 | Pain Management | nih.gov |
| Capadenoson (also described as a partial agonist) | Angina | nih.govmdpi.com |
Emerging Roles of Adenosine A1 Receptors in Pathophysiology and Disease beyond Cardiac Arrhythmias
While the initial focus for A1AR agonists like Selodenoson was on cardiac arrhythmias, the broad distribution of these receptors points to their involvement in a wide array of physiological and pathological processes. benthamdirect.com This expanding understanding opens up new therapeutic avenues.
Central Nervous System (CNS): A1ARs play a crucial neuroprotective role by inhibiting the release of excitatory neurotransmitters. frontiersin.org This has led to investigations into A1AR agonists for conditions such as neuropathic pain, epilepsy, and ischemic brain injury (stroke). frontiersin.orgnih.govnih.gov
Metabolic Disorders: Through their ability to inhibit lipolysis in fat cells and improve insulin (B600854) sensitivity, A1ARs are attractive targets for treating type 2 diabetes and other metabolic diseases. nih.govfrontiersin.orgfrontiersin.org
Pain and Inflammation: A1AR agonists have demonstrated significant promise as antinociceptive agents in various models of chronic and neuropathic pain. nih.govfrontiersin.org The broader adenosinergic system also plays a key role in modulating inflammation. nih.gov
Integration of Systems Pharmacology and Personalized Medicine Approaches in Adenosine Receptor Drug Development
The future of A1AR drug development will likely be shaped by the integration of systems-level and personalized approaches. Systems pharmacology utilizes computational modeling and network analysis to understand the complex interactions of a drug within a biological system. bioinformaticsreview.commdpi.com By analyzing drug-target networks and signaling pathways at an organismal level, this approach can help predict both therapeutic efficacy and potential adverse effects, potentially reducing the high rate of late-stage clinical trial failures. bioinformaticsreview.commdpi.com
This holistic view connects directly with the goals of personalized medicine . nih.gov By combining systems pharmacology with patient-specific data, such as genomics and biomarkers, it may become possible to tailor A1AR-targeted therapies to individual patients. nih.gov For example, using patient-derived cells to screen for drug responses could identify which individuals are most likely to benefit from a particular A1AR agonist or modulator, ushering in a new era of precision medicine for adenosine-based therapeutics. nih.gov
Q & A
Q. How can researchers ensure ethical compliance in Selodenoson trials involving vulnerable populations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
